molecular formula C29H48O2 B1632507 7alpha-Hydroxystigmasterol CAS No. 64998-19-2

7alpha-Hydroxystigmasterol

Cat. No. B1632507
CAS RN: 64998-19-2
M. Wt: 428.7 g/mol
InChI Key: DPNNWDOFSGOYEK-KQASBSEXSA-N
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Description

7alpha-Hydroxystigmasterol is a type of compound known as steroids . It is derived from the herbs of Xanthium sibiricum . The molecular formula of this compound is C29H48O2 and it has a molecular weight of 428.7 g/mol .


Molecular Structure Analysis

This compound contains a total of 82 bonds, including 34 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

This compound is a powder in its physical state . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

1. LDL Cholesterol Transport and Regulation

7alpha-Hydroxystigmasterol has been studied for its impact on low-density lipoprotein (LDL) cholesterol transport and regulation. Research on mice lacking LDL receptors showed that overexpression of hepatic cholesterol 7alpha-hydroxylase, an enzyme related to this compound, led to reduced LDL cholesterol levels in plasma. This suggests that augmenting hepatic 7alpha-hydroxylase expression can be an effective strategy for lowering plasma LDL concentrations even in the absence of LDL receptors (Spady, Cuthbert, Willard, & Meidell, 1998).

2. Neuroactive Steroid Formation

Studies have also explored the role of this compound in neuroactive steroid formation. For example, finasteride treatment, which affects 7alpha-hydroxysteroids, was found to alter the levels of neuroactive steroids in the brain. These steroids have implications for modulating receptors in the brain, influencing conditions such as depression and anxiety (Dušková, Hill, Hanuš, Matoušková, & Stárka, 2009).

3. Impact on Locomotor Activity

Another interesting application is in understanding locomotor activity. 7alpha-Hydroxypregnenolone, a neurosteroid related to this compound, was found to stimulate locomotor activity in newts, implicating its role in the dopaminergic system. This opens possibilities for its role in regulating movement and behavior in various species (Matsunaga, Ukena, Baulieu, & Tsutsui, 2004).

4. Liver Enzyme Activity and Drug Interactions

This compound is also involved in liver enzyme activities and drug interactions. A study demonstrated how various drugs and sterols affect the activity of cholesterol 7alpha-hydroxylase in rat liver microsomes, highlighting its potential impact on metabolic processes related to liver function and drug metabolism (Schwartz & Margolis, 1983).

5. Antioxidant Effects

The antioxidant effects of derivatives of this compound, such as dehydroepiandrosterone and 7alpha-hydroxy-DHEA, have been observed in rat colon, intestine, and liver. These effects are important for understanding the protective mechanisms in these organs and could have implications for treating oxidative stress-related conditions (Pélissier, Trap, Malewiak, & Morfin, 2004).

6. Bile Acid Synthesis and Liver Function

This compound plays a role in bile acid synthesis and liver function. A study using a cholestyramine loading test to assess hepatic reserve for bile acid synthesis in chronic liver disease patients found significant insights into how this compound and related compounds affect liver function (Kuroki, Naito, Okamoto, Sakai, Yamashita, Chijiiwa, & Tanaka, 1997).

Safety and Hazards

The safety data sheet for 7alpha-Hydroxystigmasterol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

7alpha-Hydroxystigmasterol is involved in various biochemical reactions. This enzyme converts this compound into 7alpha-hydroxycholesterol, which is a key step in the synthesis of bile acids .

Cellular Effects

It is known that the accumulation of similar compounds, such as 7-ketocholesterol, 7alpha-hydroxycholesterol, and 7beta-hydroxycholesterol, can have significant effects on cells . These effects include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme CYP7A1 . This enzyme oxidizes this compound at the 7 position using molecular oxygen, converting it into 7alpha-hydroxycholesterol . This is a key step in the synthesis of bile acids, which play important roles in lipid digestion and absorption .

Temporal Effects in Laboratory Settings

It is known that the compound is soluble in various organic solvents, suggesting that it may be stable under a range of conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Animal models are commonly used in the study of similar compounds and could provide valuable insights into the dosage-dependent effects of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of bile acid synthesis. It is converted into 7alpha-hydroxycholesterol by the enzyme CYP7A1, which is a key step in this pathway . This process is part of the larger cholesterol metabolic process, which also involves other enzymes and cofactors .

Transport and Distribution

It is known that similar compounds can interact with transporters such as ATP-binding cassette transporters ABCA-1 and ABCG-1 .

Subcellular Localization

The enzyme that it interacts with, CYP7A1, is located in the endoplasmic reticulum . This suggests that this compound may also be found in this subcellular compartment.

properties

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,26-,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNNWDOFSGOYEK-KQASBSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Hydroxystigmasterol
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7alpha-Hydroxystigmasterol
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7alpha-Hydroxystigmasterol
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7alpha-Hydroxystigmasterol
Reactant of Route 5
7alpha-Hydroxystigmasterol
Reactant of Route 6
7alpha-Hydroxystigmasterol

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